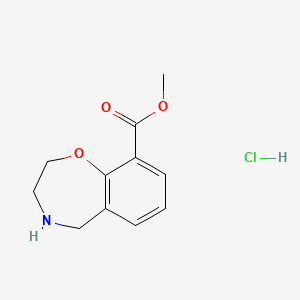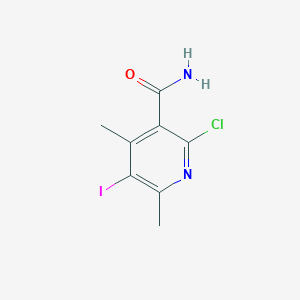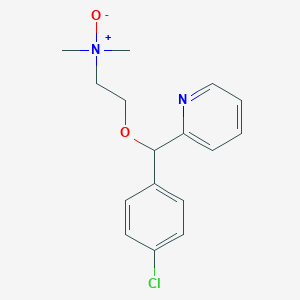
Carbinoxamine N-Oxide
説明
Carbinoxamine is a first-generation antihistamine used for symptoms of allergic rhinitis and the common cold . It competes with free histamine for binding at HA-receptor sites . Carbinoxamine N-Oxide is a derivative of Carbinoxamine .
Synthesis Analysis
The synthesis of Carbinoxamine involves α-C (sp3)–H 2-pyridylation of O, S, or N-containing compounds enabled by non-D–A-type super organoreductants and sulfoxide- or sulfide HAT reagents . A 3-step synthesis of Carbinoxamine was accomplished with a total 44% yield via a key gram-scale 2-pyridylation of protected benzyl alcohol .Molecular Structure Analysis
The molecular formula of Carbinoxamine is C16H19ClN2O . The IUPAC Standard InChI is InChI=1S/C16H19ClN2O/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13/h3-10,16H,11-12H2,1-2H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Carbinoxamine include α-C (sp3)–H 2-pyridylation of O, S, or N-containing compounds . This process is catalyzed by a non-donor–acceptor (D–A) type organic photoreductant CBZ6 and sulfoxide/sulfide .Physical and Chemical Properties Analysis
Carbinoxamine has a molecular weight of 290.788 . It is freely soluble in water .科学的研究の応用
Pharmacokinetic Studies
Pharmacokinetics in Beagle Plasma : A high-performance liquid chromatography tandem mass spectrometry assay was developed for the quantitative measurement of carbinoxamine. This method allowed for pharmacokinetic evaluations in beagles, providing insights into drug metabolism and facilitating clinical research (Li et al., 2018).
Human Plasma Quantification : Another study developed a liquid chromatography-mass spectrometry method for determining carbinoxamine in human plasma. This method, featuring a simple protein precipitation technique, is suitable for therapeutic drug monitoring and pharmacokinetic studies (Bhavani et al., 2014).
Analytical Methodology
Spectrofluorimetric Determination : A spectrofluorimetric method was developed for determining carbinoxamine maleate, using its native fluorescence intensity. This method, applicable to pharmaceutical preparations and human plasma, aids in stability studies and offers a fast, cost-effective tool for in vitro investigations (Aly et al., 2018).
HPLC Method for Human Plasma : A high-performance liquid chromatography (HPLC) method with ultraviolet detection was developed for quantitative determination in human plasma. This method is useful for pharmacokinetic studies and therapeutic drug monitoring (El-Masry & El-Morsi, 2019).
Pharmaceutical Preparations
- Taste-Masked Orally Disintegrating Tablets : A study aimed to mask the bitter taste and decrease the disintegration time of carbinoxamine maleate orally disintegrating tablets. This research is significant for improving patient compliance and is applicable in pediatric formulations (Liu et al., 2018).
Chiral Separation
- Chiral Chromatography in Human Plasma : A chiral high-performance liquid chromatography method was developed to separate and quantify the enantiomers of carbinoxamine in human plasma. This method is important for understanding the drug's pharmacokinetics and potential enantioselective effects (Tadiboyina et al., 2015).
Other Relevant Studies
Oxidation and Degradation : A study examined the effectiveness of various oxidants on the degradation of carbinoxamine and the reduction of its N-Nitrosodimethylamine formation potentials, providing insights into the environmental fate of the drug (Wang et al., 2015).
Synthetic Methodology : Research on the anionic rearrangement of 2-benzyloxypyridine led to a formal synthesis of carbinoxamine. This methodology contributes to the chemical synthesis of the drug (Yang & Dudley, 2009).
作用機序
Target of Action
Carbinoxamine N-Oxide primarily targets histamine H1-receptors . These receptors play a crucial role in allergic reactions as they mediate the effects of histamine, a compound released by cells in response to injury and in allergic and inflammatory reactions .
Mode of Action
This compound acts as an antagonist at histamine H1-receptors . It competes with free histamine for binding at these receptor sites . By binding to these receptors, this compound prevents histamine from exerting its effects, leading to a reduction of the negative symptoms brought on by histamine H1-receptor binding .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histamine signaling pathway . By blocking the action of histamine at H1-receptors, this compound disrupts this pathway, reducing the physiological effects of histamine that are associated with allergic reactions .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of allergic symptoms . By blocking the action of histamine at H1-receptors, this compound can alleviate symptoms associated with allergic reactions, such as sneezing, itching, watery eyes, and runny nose .
将来の方向性
Carbinoxamine is used for the symptomatic treatment of seasonal and perennial allergic rhinitis, vasomotor rhinitis, allergic conjunctivitis caused by foods and inhaled allergens, and mild, uncomplicated allergic skin manifestations of urticaria and angioedema . Its use has been restricted to adults and children over the age of 2 . Future research may focus on expanding its applications and improving its safety profile.
生化学分析
Biochemical Properties
Carbinoxamine N-Oxide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with histamine receptors, where it competes with histamine for binding sites. This interaction inhibits the effects of histamine, reducing symptoms associated with allergic reactions. Additionally, this compound may interact with cytochrome P450 enzymes, influencing the metabolism of other compounds in the body .
Cellular Effects
This compound affects various types of cells and cellular processes. In immune cells, it can inhibit the release of histamine and other inflammatory mediators, thereby reducing allergic responses. In epithelial cells, this compound can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. This modulation can result in decreased production of pro-inflammatory cytokines and other molecules involved in allergic reactions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to histamine receptors, particularly the H1 receptor. By occupying these receptors, this compound prevents histamine from exerting its effects, thereby reducing allergic symptoms. Additionally, this compound may inhibit or activate certain enzymes, leading to changes in gene expression and cellular function. These interactions can result in altered cellular responses to external stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it may degrade under oxidative stress, leading to the formation of degradation products. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular function, including prolonged inhibition of histamine release and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces allergic symptoms without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including sedation and impaired motor function. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, and exceeding this dosage can lead to toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes metabolize this compound into various metabolites, which can then be excreted from the body. The compound may also affect metabolic flux and metabolite levels, influencing the overall metabolic state of the organism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues. The localization of this compound within cells can affect its activity and function, as it may concentrate in areas where histamine receptors are abundant .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects. The compound may be directed to these compartments through targeting signals or post-translational modifications. For example, this compound may accumulate in the endoplasmic reticulum or Golgi apparatus, where it can interact with enzymes and other biomolecules involved in histamine metabolism and signaling .
特性
IUPAC Name |
2-[(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-19(2,20)11-12-21-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13/h3-10,16H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXNLWWDYZYPSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


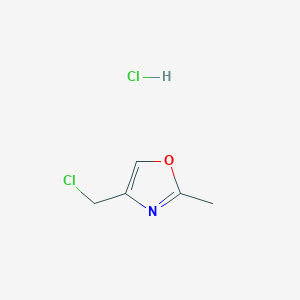
![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine trihydrochloride](/img/structure/B1436138.png)
![2-[(2,6-Dimethoxypyridin-3-yl)oxy]acetic acid](/img/structure/B1436140.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine trihydrochloride](/img/structure/B1436141.png)


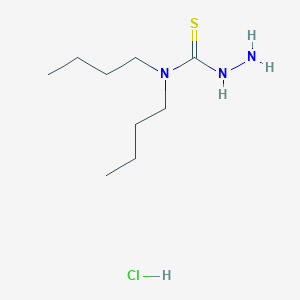
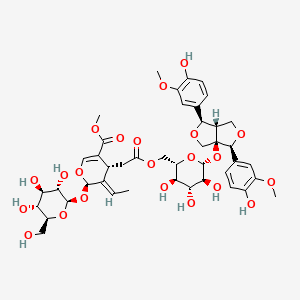
![4-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B1436150.png)
![Chloro[(1,2,3,4,5,6-eta)-2,2'',4,4'',6,6''-hexamethyl[1,1':3',1''-terphenyl]-2'-thiolato-kappaS][triisopropylphosphine-kappaP]ruthenium(II)](/img/structure/B1436151.png)
![2-(4-Cyanophenyl)-N,N-bis(3-methylbutyl)-3-(3-pyrrolidin-1-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide;hydrochloride](/img/structure/B1436154.png)
